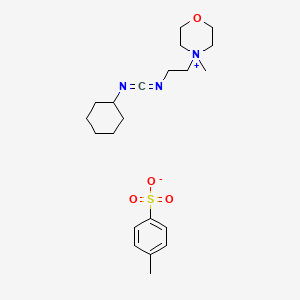
Cme-carbodiimide
Descripción general
Descripción
Synthesis Analysis
Carbodiimide synthesis can be achieved through several methods, including the metal-free, I2/CHP-mediated cross-coupling reaction of isocyanides with amines, leading to the formation of carbodiimides in moderate to excellent yields under mild conditions (Zhu et al., 2015). Additionally, the carbodiimide method, introduced with the use of dicyclohexylcarbodiimide (DCC), demonstrates the mechanism of peptide bond formation through dehydration, highlighting the simplicity and efficiency of this approach (Rich & Singh, 1979).
Molecular Structure Analysis
The molecular structure of carbodiimides is characterized by the presence of a carbodiimide group (C=N=C), which is central to their reactivity and applications. The electron energy loss spectra and quantum chemical calculations provide insights into the electronic structure of carbodiimides, revealing their chemical reactivity and utilization in various synthesis applications (Lichtenberger et al., 2000).
Chemical Reactions and Properties
Carbodiimides are primarily used in the synthesis of amide bonds, facilitating the conjugation of amino acids to polysaccharides and other molecules. The aqueous method for polysaccharide-amino acid conjugation using carbodiimides demonstrates their utility in creating amide bonds under ambient conditions (Gürer et al., 2021). The pH optimization of amidation processes via carbodiimides further emphasizes the importance of reaction conditions in achieving efficient conjugation (Madison & Carnali, 2013).
Physical Properties Analysis
The physical properties of carbodiimides, such as their solubility and stability, are crucial for their practical applications. The stability and reactivity of carbodiimides in different conditions, including the effects of pH and buffers, have been studied to optimize their use in chemical modifications and peptide synthesis (Wrobel et al., 2002).
Chemical Properties Analysis
The chemical properties of carbodiimides, including their reactivity towards nucleophiles and electrophiles, are fundamental to their application in organic synthesis. The extensive application of carbodiimides in the synthesis of N-heterocycles highlights their versatility and utility in creating a wide range of heterocyclic systems, demonstrating their pivotal role in modern organic chemistry (Wang et al., 2020).
Aplicaciones Científicas De Investigación
-
Construction of 2-Aminopyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: Carbodiimide anions are used in the construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .
- Methods of Application: The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .
- Results or Outcomes: This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .
-
Crosslinking and Labeling of Biomolecules
- Scientific Field: Protein Biology
- Application Summary: Carbodiimide compounds, such as EDC and DCC, are used for labeling and crosslinking carboxylic acids to primary amines .
- Methods of Application: Carbodiimide conjugation works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . No portion of their chemical structure becomes part of the final bond between conjugated molecules, making carbodiimides considered zero-length carboxyl-to-amine crosslinkers .
- Results or Outcomes: This method provides a versatile approach for labeling or crosslinking to carboxylic acids .
-
Synthesis of N-Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Carbodiimides have been extensively applied in the synthesis of N-heterocycles .
- Methods of Application: A wide range of reactions for the synthesis of various types of N-heterocyclic systems (three-, four-, five-, six-, seven-, larger-membered and fused heterocycles) have been developed on the basis of carbodiimides .
- Results or Outcomes: This method has allowed for the efficient synthesis of a variety of N-heterocyclic systems .
-
Synthesis of 2-Aminopyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: Carbodiimide anions are used in the synthesis of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .
- Methods of Application: The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .
- Results or Outcomes: This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .
-
N-Heterocyclic Carbene–Carbodiimide (NHC–CDI) Betaine Adducts
- Scientific Field: Organic Chemistry
- Application Summary: N-Heterocyclic carbenes (NHCs) are an important class of reactive organic molecules used as ligands . Carbodiimides are used in the formation of NHC–CDI betaine adducts .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
-
Electrochemical Energy Storage
- Scientific Field: Material Science
- Application Summary: Metal cyanamides/carbodiimides [Mx (NCN)y], as oxygen/chalcogenide-like compounds, are a new class of inorganic functional materials . They have shown potential applications in many fields including solid-state luminescence, photo/electrocatalysis, and electrochemical energy storage .
- Methods of Application: This review outlines the research history of metal cyanamides, introduces the crystal structures and physicochemical properties, summarizes their synthetic methods and strategies, and discusses the applications for electrochemical energy storage .
- Results or Outcomes: The focus is on the electrochemical performance and charge storage mechanism as new-type negative electrode materials for lithium/sodium ion batteries .
-
Toughening of Interpenetrated Polymer Networks
- Scientific Field: Polymer Science
- Application Summary: Carbodiimide is used in the toughening of interpenetrated polymer networks .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: This resistance to fracture enables the formation of macroscopic complex cut patterns, even at high strain .
Safety And Hazards
Direcciones Futuras
Carbodiimides have emerged as energy materials . The O2− oxide dianion has been replaced by the complex NCN2− dianion in these carbodiimides, and the outstanding properties of such materials are likely related to their metastability and their higher amount of covalency compared to related oxides . When used as anode materials in rechargeable Li- and Na-ion batteries, one finds a conversion reaction .
Propiedades
InChI |
InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAVSYHPPARHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907344 | |
| Record name | 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cme-carbodiimide | |
CAS RN |
2491-17-0, 102292-00-2 | |
| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CME-carbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CME-CARBODIIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-(2-furanylmethylamino)-1-oxopropan-2-yl] ester](/img/structure/B1199905.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
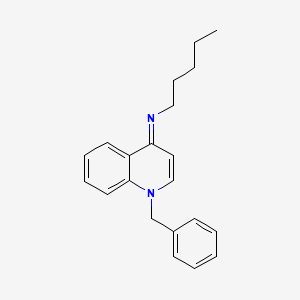
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
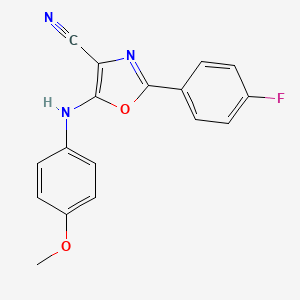
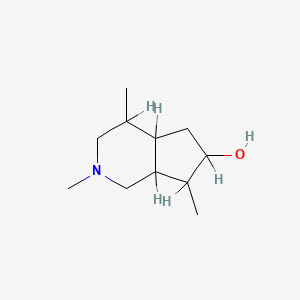
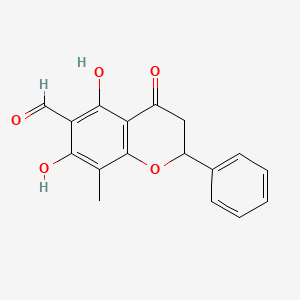
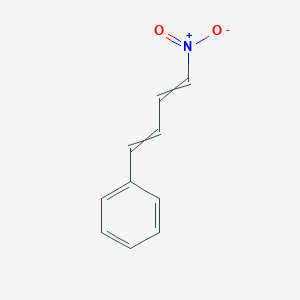

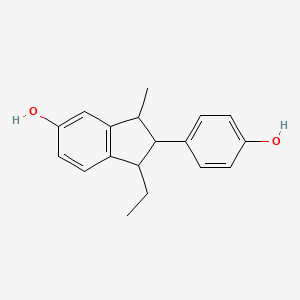
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)
